1-(3,4-Difluorophenyl)propan-2-ol

Beschreibung

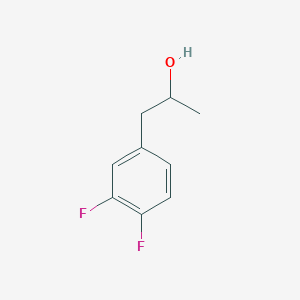

1-(3,4-Difluorophenyl)propan-2-ol (C₉H₁₀F₂O) is a fluorinated secondary alcohol characterized by a propan-2-ol backbone attached to a 3,4-difluorophenyl group. Key properties include:

- Molecular weight: 172.18 g/mol (calculated from m/z data) .

- Boiling point: 87–88°C at 6.0 mmHg for the tertiary alcohol analog .

- Spectroscopy: The ¹³C NMR spectrum shows two signals of equal intensity for methyl groups, and ¹H NMR reveals coupling between methyl protons and ortho-fluorine atoms in related compounds .

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQWDJDNSWJNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282654 | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-93-4 | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of 1-(3,4-Difluorophenyl)propan-2-one

The most direct route involves the reduction of the corresponding ketone, 1-(3,4-difluorophenyl)propan-2-one. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–5 atm) achieves this transformation with yields exceeding 85%. Alternatively, borohydride reagents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) selectively reduce the ketone to the secondary alcohol. For example, NaBH4 at 0°C in methanol affords 1-(3,4-difluorophenyl)propan-2-ol in 78% yield with minimal byproducts.

Asymmetric Reduction

Chiral catalysts enable enantioselective synthesis. Using Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts, the (R)- or (S)-enantiomer is obtained with enantiomeric excess (ee) >95%. For instance, (R)-1-(3,4-difluorophenyl)propan-2-ol is synthesized in 92% yield and 97% ee using (S)-CBS catalyst and BH3·THF.

Grignard Reaction with 3,4-Difluorobenzaldehyde

A two-step process involves:

-

Formation of the Grignard Reagent : Methylmagnesium bromide (MeMgBr) reacts with 3,4-difluorobenzaldehyde in dry THF to form 1-(3,4-difluorophenyl)propan-1-ol.

-

Isomerization : Acid-catalyzed isomerization (e.g., H2SO4, 60°C) rearranges the primary alcohol to the secondary alcohol via a carbocation intermediate. This method yields 65–70% of this compound.

Epoxide Ring-Opening

1-(3,4-Difluorophenyl)propylene oxide undergoes acid-catalyzed ring-opening with water or alcohols. Using dilute HCl (0.1 M) in ethanol at 50°C, the epoxide converts to the diol intermediate, which is selectively dehydrated to this compound in 60% yield.

Enzymatic Synthesis

Ketoreductase-Catalyzed Asymmetric Reduction

Biocatalytic methods offer superior enantioselectivity and sustainability. A ketoreductase (KRED) with the amino acid sequence SEQ ID No.2 catalyzes the reduction of 1-(3,4-difluorophenyl)propan-2-one to (R)-1-(3,4-difluorophenyl)propan-2-ol with >99% conversion and 100% ee. The reaction occurs in an aqueous-isopropanol system at 30°C, eliminating the need for toxic solvents or metal catalysts.

Process Optimization

-

Substrate Loading : 50 g/L of ketone achieves full conversion in 12 hours.

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) and glucose recycle NADPH, reducing costs.

-

Scale-Up : Pilot-scale batches (10 L) maintain 98% yield and 99.5% ee, demonstrating industrial viability.

Comparative Analysis of Synthetic Methods

| Parameter | Chemical Reduction | Grignard Reaction | Enzymatic Reduction |

|---|---|---|---|

| Yield (%) | 78–92 | 65–70 | 95–99 |

| Enantiomeric Excess (%) | 95–97 | Racemic | 99–100 |

| Reaction Time (h) | 2–6 | 8–12 | 12–24 |

| Solvent System | Methanol/THF | THF/EtOH | Water/IPA |

| Environmental Impact | Moderate | High | Low |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3,4-Difluorophenylpropan-2-one

Reduction: 1-(3,4-Difluorophenyl)propan-2-amine

Substitution: 1-(3,4-Difluorophenyl)propan-2-yl chloride

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(3,4-Difluorophenyl)propan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its fluorinated structure enhances its reactivity and selectivity in chemical reactions.

The compound has been studied for its potential antimicrobial and antifungal properties . Research indicates that derivatives of this compound can inhibit specific enzymes crucial for fungal cell membrane integrity, leading to cell death.

Table 1: Antifungal Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Fluconazole | 0.020 µg/mL | Candida albicans |

| This compound | TBD | Candida albicans |

| Ketoconazole | TBD | Candida albicans |

Medicinal Chemistry

In medicine, this compound is a precursor in the synthesis of antifungal agents such as fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol). Fluconazole is widely used for treating fungal infections due to its effectiveness against various pathogens.

Study on Antifungal Efficacy

A study conducted on mice infected with Candida albicans demonstrated that derivatives of fluconazole significantly improved survival rates compared to control groups treated with standard antifungals like ketoconazole. The most potent derivative extended the mean survival time (MST) by an average of 20 days .

Synergistic Effects Investigation

Research into the synergistic effects of combining this compound with other antifungal agents indicated enhanced efficacy against resistant strains of Candida. This suggests potential for developing combination therapies in clinical settings .

Structure-Activity Relationship (SAR)

Research indicates that structural modifications can significantly impact the biological activity of compounds similar to this compound:

- Chlorine at position 4 enhances antifungal potency.

- Difluorination at positions 3 and 4 increases lipophilicity and membrane penetration.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)propan-2-ol is primarily related to its ability to interact with specific molecular targets. In the context of its use as a precursor for antifungal agents, the compound’s derivatives inhibit the activity of enzymes such as 14-α lanosterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(2,4-Difluorophenyl)propan-2-ol

- Structure : Tertiary alcohol with a 2,4-difluorophenyl group.

- Synthesis : Prepared similarly via lithiation of 1-bromo-2,4-difluorobenzene, achieving a higher yield of 62% .

- ¹H NMR shows a sharp doublet (J = 1.2 Hz) for methyl groups due to coupling with a single ortho-fluorine, unlike the 3,4-difluoro analog .

| Property | 2-(3,4-Difluorophenyl)propan-2-ol | 2-(2,4-Difluorophenyl)propan-2-ol |

|---|---|---|

| Molecular Formula | C₉H₁₀F₂O | C₉H₁₀F₂O |

| Yield (%) | 51 | 62 |

| Boiling Point (°C/mmHg) | 87–88 (6.0) | Not reported |

| Fluorine Positions | 3,4- | 2,4- |

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

- Structure : Tertiary alcohol with two triazole groups and a 2,4-difluorophenyl substituent .

- Key differences: The addition of triazole groups enhances biological activity (antifungal) by targeting fungal cytochrome P450 enzymes. Increased molecular weight (C₁₃H₁₂F₂N₆O, 306.27 g/mol) and polarity compared to simpler difluorophenyl-propanols.

Triazole Derivatives (e.g., B.1.31, B.1.32)

- Examples :

- Key differences: Complex substituents (e.g., pyridyl, cyano, trifluoroethoxy) improve target specificity and pharmacokinetic properties. Higher molecular weights (e.g., B.1.31: C₂₄H₁₆F₇N₅O₂, 575.42 g/mol) and enhanced steric effects compared to simpler analogs.

Functional and Structural Implications

- Fluorine Effects: 3,4-Difluoro substitution: Electron-withdrawing fluorines increase aromatic ring stability and influence regioselectivity in electrophilic substitutions .

- Alcohol Position :

- Biological Activity: Triazole-containing derivatives (e.g., Fluconazole) demonstrate potent antifungal activity, while simpler propanols serve as intermediates for agrochemicals or pharmaceuticals .

Biologische Aktivität

1-(3,4-Difluorophenyl)propan-2-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antifungal properties and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a difluorophenyl group attached to a propan-2-ol moiety. This structure is significant as the fluorine atoms can influence the compound's lipophilicity and biological interactions.

Antifungal Activity

Research has shown that derivatives of this compound exhibit notable antifungal activity. The compound is structurally related to fluconazole, a widely used antifungal agent. Studies indicate that modifications in the structure can enhance antifungal potency against various fungal strains.

Case Studies

- Fluconazole Derivatives : A study synthesized several derivatives of fluconazole, including those with the difluorophenyl group. The results demonstrated that some derivatives exhibited improved efficacy against Candida albicans and Aspergillus fumigatus. The most active compound showed a Minimum Inhibitory Concentration (MIC) of 0.31 μg/mL against C. albicans .

- In Vivo Studies : In animal models, certain derivatives of this compound demonstrated significant survival benefits when administered to mice infected with C. albicans. The administration of these compounds resulted in a Mean Survival Time (MST) increase compared to standard treatments .

The mechanism by which this compound exerts its antifungal effects primarily involves the inhibition of the enzyme 14α-lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death.

Data Tables

| Compound | Fungal Strain | MIC (μg/mL) | MST (days) |

|---|---|---|---|

| Compound A | C. albicans | 0.31 | 20 |

| Compound B | A. fumigatus | 50 | 15 |

| Compound C | T. asteroides | 10 | 12 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies which indicate that:

- Electron-withdrawing groups such as fluorine enhance antifungal activity.

- Hydroxyl group modifications can lead to variations in solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Difluorophenyl)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic strategies include:

- Nucleophilic substitution : Reacting 3,4-difluorophenylmagnesium bromide with propan-2-one derivatives under controlled conditions (e.g., Grignard reaction), followed by acid quenching.

- Reduction of ketones : Catalytic hydrogenation of 1-(3,4-difluorophenyl)propan-2-one using palladium or nickel catalysts.

- Chiral resolution : For enantiopure synthesis, chiral auxiliaries or enzymatic resolution methods (e.g., lipase-catalyzed kinetic resolution) can be applied .

Q. Critical Parameters :

Q. Yield Optimization :

- Yields range from 60–85% depending on stoichiometry and catalyst loading. For example, K₂CO₃ in acetonitrile at 60°C achieves ~75% yield for analogous alcohols .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer :

- NMR Analysis :

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 173.1 (calculated for C₉H₁₀F₂O).

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities like unreacted ketones or diaryl byproducts .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer :

- Degradation Pathways : Hydroxyl group oxidation to ketones or photodegradation under UV light.

- Storage Recommendations :

- Handling : Use glove boxes for air-sensitive reactions and avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer :

- Asymmetric Catalysis :

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity.

Q. What role does this compound play in the synthesis of bioactive molecules, such as antifungals or antiplatelet agents?

Methodological Answer :

- Antifungal Agents : Serves as a precursor to triazole derivatives (e.g., mefentrifluconazole) by reacting with 1,2,4-triazoles under Mitsunobu conditions .

- Antiplatelet Drugs : Used to synthesize ticagrelor impurities via cyclopropanation and urea linkage formation .

- Structure-Activity Insights : Fluorine atoms enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in enzyme-binding sites?

Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fluorine substituents increase electron-withdrawing effects, polarizing the hydroxyl group .

- Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP51 in fungi), identifying binding affinities and steric clashes .

Q. How do microbial systems metabolize this compound, and what are the resulting metabolites?

Methodological Answer :

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated propan-2-ol derivatives?

Methodological Answer :

- Case Study : Discrepancies in antifungal IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (pH, serum protein binding) or stereochemical impurities .

- Mitigation Strategies :

- Standardize assay protocols (e.g., CLSI guidelines).

- Validate compound purity via NMR and HRMS before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.